4H-Imidazo[5,1-D][1,2,3,5]thiatriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo[5,1-D][1,2,3,5]thiatriazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine typically involves the condensation of imidazole-2-thiones with appropriate reagents. One common method includes the reaction of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides or 2-butenoyl chloride in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize efficiency and yield. This could include the use of continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can be compared to other similar heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines and their derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example:
Imidazo[2,1-b][1,3]thiazines: Known for their bioactive properties, including antituberculosis and anticancer activities.
Benzimidazo[2,1-b]thiazines: Identified as inhibitors of specific enzymes and receptors, with potential therapeutic applications.
Properties
CAS No. |
790253-33-7 |
---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
4H-imidazo[5,1-d][1,2,3,5]thiatriazine |
InChI |
InChI=1S/C4H4N4S/c1-4-6-7-9-3-8(4)2-5-1/h1-2H,3H2 |
InChI Key |
JZSUVIUGXNYEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=NC=C2N=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.